molecular formula C13H15F3N4O2 B2626340 tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate CAS No. 2034157-52-1

tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

カタログ番号: B2626340
CAS番号: 2034157-52-1
分子量: 316.284
InChIキー: GMNGGKRSWDWSBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and a tert-butyl carbamate-protected methylamine group at position 2. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the steric bulk and stability of the tert-butyl carbamate, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors or protease-targeting probes .

特性

IUPAC Name

tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGGKRSWDWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

化学反応の分析

tert-Butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:

科学的研究の応用

Anticancer Activity

Research indicates that compounds with a similar triazole structure exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridines have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound's structural features may allow it to act as a selective inhibitor of these targets, potentially leading to new cancer therapies.

Antimicrobial Properties

The presence of the trifluoromethyl group in the compound enhances its interaction with microbial targets. Studies have shown that triazole derivatives can possess broad-spectrum antimicrobial activity. This property makes tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate a candidate for further investigation in treating bacterial and fungal infections.

Central Nervous System Disorders

Compounds containing triazoles have been explored for their neuroprotective effects and potential use in treating neurological disorders. The ability of this compound to cross the blood-brain barrier could make it valuable in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that triazolo-pyridine derivatives exhibited potent inhibition against c-Met kinases, which are implicated in various cancers. The specific compound was found to have favorable pharmacokinetic properties and was selected as a preclinical candidate for further development .

Case Study 2: Antimicrobial Testing

In another research effort, a series of triazole compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives showed significant antimicrobial activity compared to standard antibiotics . This suggests that tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate could be further evaluated for its potential as an antimicrobial agent.

作用機序

The mechanism of action of tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound primarily acts as a kinase inhibitor, targeting enzymes such as c-Met kinase. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival .

類似化合物との比較

tert-butyl ((6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate (Compound 8)

  • Core Structure : Same [1,2,4]triazolo[4,3-a]pyridine backbone.
  • Substituents : Trifluoromethyl at position 6 (vs. position 7 in the target compound).
  • Synthesis : Utilizes Lawesson’s reagent for cyclization, followed by purification via silica column chromatography (PE/EtOAc 2:8) .

tert-butyl (8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(methyl)carbamate (76D)

  • Core Structure : Same triazolopyridine core.
  • Substituents : Bromine at position 8 and methyl carbamate (vs. trifluoromethyl at position 7 and methylamine carbamate).
  • Synthesis : Achieved via KHMDS-mediated Boc protection, yielding 326.9 [M+H]+ (MS) .

tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate

  • Core Structure : Triazolopyridine fused to a benzoate moiety.
  • Substituents : Difluoro and ester groups on the benzene ring.
  • Synthesis: Derived from tert-butyl 2,4,5-trifluorobenzoate and triazolopyridinone, yielding 348 [M+H]+ (MS) .
  • Key Difference : The benzoate extension broadens π-π stacking capabilities, contrasting with the target compound’s compact structure.

Physicochemical and Spectroscopic Properties

NMR Data Comparison

Compound 1H-NMR (δ ppm) Key Signals 13C-NMR (δ ppm) Key Signals Reference
Target Compound Expected: 1.60 (s, tert-butyl), ~4.5 (m, CH2) 155 (C=O), 120–125 (CF3)
Compound 76D 1.60 (s, tert-butyl), 3.20 (s, CH3) 156 (C=O), 95 (C-Br)
Compound 1.60 (s, tert-butyl), 7.53 (dd, aromatic) 165 (ester C=O), 148 (triazole)
  • Trifluoromethyl Impact : The target compound’s 19F-NMR would show a distinct singlet near -60 ppm, absent in bromo or fluoro analogs.

Mass Spectrometry

  • Target Compound : Expected [M+H]+ ~350–360 (similar to ’s 348 [M+H]+) .
  • Compound 76D : 326.9 [M+H]+ confirms lower molecular weight due to bromine vs. trifluoromethyl .

Functional Group Compatibility

  • Carbamate Stability : The tert-butyl group in the target compound enhances resistance to hydrolysis compared to methyl carbamates (e.g., 76D) .
  • Trifluoromethyl vs. Halogens : The CF3 group improves metabolic stability and lipophilicity over bromine, aligning with drug design principles .

生物活性

Tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate (CAS Number: 2034157-52-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate is C13H15F3N4O2C_{13}H_{15}F_{3}N_{4}O_{2} with a molecular weight of 316.28 g/mol. The compound features a triazolo-pyridine scaffold known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H15F3N4O2
Molecular Weight316.28 g/mol
CAS Number2034157-52-1
PurityTypically ≥ 95%

Antimicrobial Properties

Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of triazolo-pyridines can effectively inhibit various pathogens, including Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The compound's structural features contribute to its potency against these pathogens by interacting with critical biological targets.

Structure-Activity Relationships (SAR)

A study focusing on the SAR of triazolo-pyridine derivatives highlighted the importance of substituents on the pyridine ring and the triazole moiety in determining biological activity. The introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved binding affinity to target proteins. For instance, modifications in the linker region and terminal groups have been shown to enhance potency while minimizing off-target effects such as cardiotoxicity associated with hERG channel inhibition .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Inhibition of p38 MAP Kinase : A related compound demonstrated potent inhibition of p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antiparasitic Activity : In vivo models using C. parvum infections in mice showed promising results for compounds with similar structures, indicating that modifications like those present in tert-butyl N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate could lead to effective treatments for parasitic infections .

Metabolic Stability and Toxicity

Metabolic studies indicate that this compound exhibits good stability in biological systems, with resistance to hydrolysis and minimal metabolic degradation under liver microsomal conditions. This stability is crucial for maintaining therapeutic efficacy and reducing potential toxicity . Additionally, compounds within this class have been evaluated for their interactions with cytochrome P450 enzymes, which are critical for drug metabolism and can lead to adverse drug-drug interactions .

Q & A

Q. Table 1: Optimization Parameters for Key Reactions

StepSolventCatalyst/BaseTemperatureYield Range
Phosphonate CouplingDMFPd(PPh₃)₄80°C60-75%
Carbamate FormationAcetonitrileK₂CO₃25°C85-90%

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Structural confirmation requires:

  • NMR Spectroscopy : 1H and 13C NMR to verify the triazolo-pyridine core and carbamate group. The trifluoromethyl group appears as a distinct singlet in 19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₁₅F₃N₄O₂ requires m/z 308.11) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in solid-state studies (e.g., CCDC 1876881 as a reference) .

Advanced: How can researchers resolve contradictory NMR data during synthesis?

Answer:
Contradictions often arise from impurities or dynamic molecular effects. Mitigation strategies include:

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .
  • Variable Temperature (VT) NMR : Identify rotational barriers or conformational changes by acquiring spectra at 25°C and −40°C .
  • Comparative Analysis : Cross-reference with published spectra of analogous triazolo-pyridine derivatives .

Advanced: What strategies improve reaction yields in multi-step syntheses?

Answer:
Yield optimization requires addressing:

  • Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in carbamate formation .
  • Catalyst Loading : Increase palladium catalyst concentration (1–5 mol%) for phosphonate coupling steps .
  • Temperature Control : Slow addition of reagents at low temperatures (−10°C to 0°C) minimizes side reactions .

Q. Example Protocol :

Dissolve 7-(trifluoromethyl)triazolo-pyridine (1 eq) in THF.

Add tert-butyl carbamate (1.2 eq) and K₂CO₃ (2 eq) under nitrogen.

Stir at 25°C for 12 hours.

Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.

Basic: What are the stability and storage guidelines for this compound?

Answer:

  • Stability : Stable at room temperature but degrades in acidic/basic conditions. Avoid prolonged exposure to light or moisture .
  • Storage : Store in amber vials under inert gas (argon) at −20°C for long-term use. Desiccants (silica gel) prevent hydrolysis .

Advanced: How to evaluate the compound’s reactivity in nucleophilic environments?

Answer:
Design experiments to assess:

  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) via HPLC or UV-Vis spectroscopy under varying pH (4–10) .
  • Electrophilic Quenching : Use methyl iodide or acrylonitrile to trap reactive intermediates .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites on the triazolo-pyridine core .

Advanced: How does the trifluoromethyl group influence biological activity in target studies?

Answer:
The CF₃ group enhances:

  • Metabolic Stability : Reduces oxidative metabolism in hepatic microsomal assays .
  • Lipophilicity : Measure logP values (e.g., 2.1–2.5) to correlate with membrane permeability .
  • Target Binding : Use surface plasmon resonance (SPR) to assess affinity modulation for enzymes like kinases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。